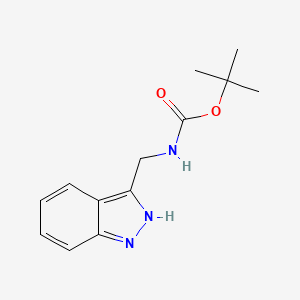

tert-butyl N-(1H-indazol-3-ylmethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

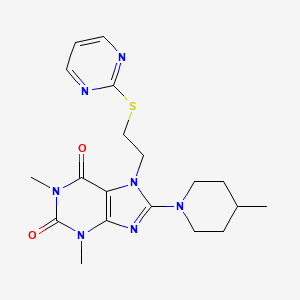

“tert-butyl N-(1H-indazol-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 2387600-26-0 . It has a molecular weight of 247.3 and its IUPAC name is tert-butyl ((1H-indazol-3-yl)methyl)carbamate . The compound appears as a white solid .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . The Smiles representation is CC(C)(C)OC(=O)NC/C1=N/NC2=C1C=CC=C2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.3 . It appears as a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemoselective Conversion and Synthesis

- Indium(III) bromide and chloride have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines with (Boc)2O at room temperature and under solvent-free conditions. This process facilitates the conversion of various aromatic, heteroaromatic, and aliphatic amines to N-tert-butyl-carbamates in excellent yields, demonstrating chemoselectivity without competitive side reactions such as isocyanate, urea, and N,N-di-t-Boc formation. This methodology highlights the potential for selective functionalization in synthetic organic chemistry, including the modification of compounds similar to tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (S. Chankeshwara & A. Chakraborti, 2006).

Structural Analysis and Molecular Interactions

- Carbamate derivatives have been synthesized and structurally characterized, revealing the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This structural insight into carbamate compounds underscores the importance of molecular interactions in defining the properties and potential applications of new compounds, including tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (U. Das et al., 2016).

Novel Synthetic Routes and Building Blocks

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been presented as the first class of N-(Boc) nitrone equivalents, offering new avenues for the synthesis of N-(Boc)hydroxylamines. This work illustrates the versatility of tert-butyl N-hydroxycarbamate derivatives as building blocks in organic synthesis, potentially applicable to the synthesis and functionalization of molecules like tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (Xavier Guinchard et al., 2005).

Advanced Materials and Sensory Applications

- New benzothizole-modified carbazole derivatives have been synthesized, demonstrating the role of tert-butyl groups in gel formation and the construction of strong blue emissive nanofibers. These materials have shown high performance in detecting volatile acid vapors, suggesting potential for similar tert-butyl carbamate compounds in sensory applications (Jiabao Sun et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-(2H-indazol-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBKOYAGIXDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2C=CC=CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)

![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![N-(4-bromophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2673016.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)

![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)